molecular formula C14H13N3O B12313801 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol

5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B12313801
M. Wt: 239.27 g/mol
InChI Key: ZUFDGZWZYWPRIP-UHFFFAOYSA-N
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Description

5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The structure of this compound consists of a fused pyrazole and pyrimidine ring system with a phenethyl group attached at the 5-position and a hydroxyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of aminopyrazoles with enaminones, formyl ketones, or 1,3-diketones . One common method includes the condensation of 3-aminopyrazole with an appropriate enaminone under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, can be adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

Scientific Research Applications

5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the modulation of various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 5-Aminoazolo[1,5-a]pyrimidin-7-ones

Uniqueness

5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the hydroxyl group at the 7-position can participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

5-(2-phenylethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H13N3O/c18-14-10-12(16-13-8-9-15-17(13)14)7-6-11-4-2-1-3-5-11/h1-5,8-10,15H,6-7H2

InChI Key

ZUFDGZWZYWPRIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)N3C(=N2)C=CN3

Origin of Product

United States

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